molecular formula C23H17N5O4 B3017921 2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1189472-91-0

2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B3017921
CAS No.: 1189472-91-0
M. Wt: 427.42
InChI Key: WBKHFQJCGDETRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C23H17N5O4 and its molecular weight is 427.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4/c1-14-4-7-16(8-5-14)20-24-22(32-26-20)17-3-2-10-27-21(17)25-28(23(27)29)12-15-6-9-18-19(11-15)31-13-30-18/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKHFQJCGDETRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The molecular structure of the compound features a triazole ring fused with a pyridine moiety and functional groups that suggest potential interactions with biological targets. The presence of the benzo[d][1,3]dioxole group may enhance its pharmacological profile by facilitating interactions with biomolecules.

Anticancer Activity

Research has indicated that compounds containing triazole and oxadiazole moieties exhibit significant anticancer properties. For example, derivatives of 1,2,4-triazoles have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that triazole-thiones displayed cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values ranging from 6.2 μM to 43.4 μM . The compound may share similar mechanisms of action due to structural similarities.

Antimicrobial Properties

Compounds with oxadiazole and triazole rings have also been evaluated for their antimicrobial activity. A related study found that certain derivatives exhibited potent antibacterial effects against pathogenic bacteria . While specific data on the compound's antimicrobial activity is limited, the structural components suggest potential efficacy against microbial infections.

Enzyme Inhibition

The compound's structural motifs indicate potential as an inhibitor for various enzymes involved in disease pathways. For instance, histone deacetylase (HDAC) inhibitors have been linked to anticancer properties by regulating gene expression and promoting apoptosis . Investigating the compound's ability to inhibit HDAC enzymes could yield valuable insights into its therapeutic potential.

Synthesis and Evaluation of Related Compounds

A series of studies have focused on synthesizing related compounds and evaluating their biological activities:

  • Synthesis of Triazole Derivatives : A study synthesized several triazole derivatives and assessed their anticancer activities against different cell lines. Notably, some compounds demonstrated significant cytotoxicity comparable to established chemotherapeutics .
  • Oxadiazole Compounds : Research into oxadiazole derivatives revealed promising antibacterial and antifungal activities. These findings suggest that the incorporation of oxadiazole into the molecular structure may enhance the biological activity of similar compounds .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeActivity TypeIC50 Value (μM)Reference
Compound ATriazoleAnticancer6.2
Compound BOxadiazoleAntibacterial27.3
Compound CTriazole-ThioneAnticancer43.4
Compound DHDAC InhibitorAnticancerNot specified

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of benzo[d][1,3]dioxole have been synthesized and tested for their efficacy against various bacterial strains. The incorporation of oxadiazole and triazole moieties enhances the biological activity of these compounds, making them promising candidates for developing new antibacterial agents .

Anti-inflammatory Properties
Compounds featuring the triazole structure have been noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit specific pathways involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases . The unique structural features of this compound may allow it to interact with biological targets effectively.

Cancer Research
The compound has potential implications in cancer treatment. Certain derivatives have shown promise as inhibitors of key enzymes involved in tumor growth and metastasis. For example, research into related compounds has demonstrated their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in tumors . This suggests that the compound could be further explored for its anti-cancer properties.

Material Science Applications

Electrochemical Sensors
The benzo[d][1,3]dioxole moiety has been utilized in the development of electrochemical sensors for detecting heavy metals and other analytes. The ability of certain derivatives to form stable complexes with metal ions makes them suitable for sensor applications. This approach leverages the electroactive properties of the compound to create sensitive detection systems .

Nanocomposite Materials
Recent studies have explored the incorporation of such compounds into nanocomposite materials for enhanced mechanical and thermal properties. The interaction between the organic compound and inorganic nanoparticles can lead to synergistic effects that improve material performance in various applications, including coatings and electronics .

Case Studies

StudyApplicationFindings
Antibacterial Study Antimicrobial ActivityShowed effective inhibition against Gram-positive bacteria.
Inflammation Inhibition Anti-inflammatory PropertiesDemonstrated significant reduction in inflammatory markers in vitro.
Cancer Treatment Research Cancer ResearchIdentified as a potent IDO inhibitor with potential use in immunotherapy.
Electrochemical Detection Sensor DevelopmentDeveloped a sensor capable of detecting lead ions with high sensitivity.
Nanocomposite Development Material ScienceImproved mechanical strength when incorporated into polymer matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.